β-去氧四环素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

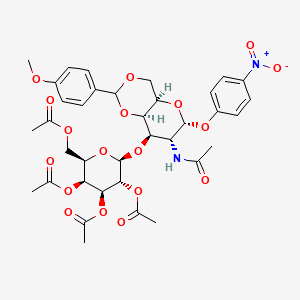

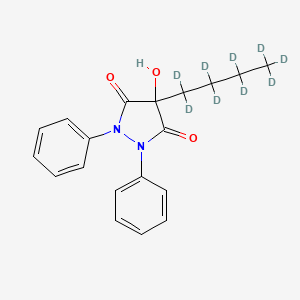

Beta-Apooxytetracycline is a certified reference material and pharmaceutical secondary standard . It is also known as β-Apo-oxytetracycline . Its empirical formula is C22H22N2O8 and it has a molecular weight of 442.42 .

Synthesis Analysis

The synthesis of tetracycline antibiotics like beta-Apooxytetracycline often begins with oxytetracycline . The central intermediary product is metacycline, which is obtained by treating oxytetracycline with N-chlorosuccinimide, dehydration in pure hydrogen fluoride, and then reductive dehalogenation with sodium dithionite .Molecular Structure Analysis

The beta-Apooxytetracycline molecule contains a total of 57 bonds. There are 35 non-H bonds, 15 multiple bonds, 3 rotatable bonds, 4 double bonds, 11 aromatic bonds, 1 five-membered ring, and 3 six-membered rings .科学研究应用

β-去氧OTC 与其他 OTC 降解化合物一起,已使用反相液相色谱法有效分离和分析。该方法提供了出色的分离,并且可以检测低浓度的 β-去氧 OTC。这种分析技术对于评估各种样品中土霉素的纯度和稳定性至关重要(Fedeniuk, Ramamurthi, & Mccurdy, 1996)。

另一项研究使用反相高效液相色谱法结合紫外检测,同时测定了土霉素及其相关物质,包括 β-去氧 OTC。该方法适用于土霉素原料,以及人用和兽用制剂,表明其在纯度控制和质量保证方面的广泛适用性(Smyrniotakis & Archontaki, 2007)。

一项评估烹饪对食品中兽药残留影响的研究报告称,煮沸、烧烤和油炸等烹饪过程会导致动物组织中土霉素残留(包括 β-去氧 OTC)大幅减少。这一发现对于理解烹饪如何影响食品产品的安全性和药物残留水平具有重要意义(Rose, Bygrave, Farrington, & Shearer, 1996)。

毛细管电泳已被用于分离土霉素及其相关物质,包括 β-去氧 OTC。该技术为土霉素的纯度控制和稳定性研究提供了补充工具,突出了其在药物分析中的应用潜力(Li, Schepdael, Roets, & Hoogmartens, 1997)。

安全和危害

Beta-Apooxytetracycline is suspected of damaging the unborn child . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required . If exposed or concerned, it is advised to get medical attention or advice .

作用机制

Target of Action

Alpha-apo-Oxytetracycline, also known as beta-Apooxytetracycline, is a derivative of the tetracycline class of antibiotics. Its primary targets are bacterial cells, specifically the 30S ribosomal subunit . This subunit plays a crucial role in protein synthesis, which is vital for bacterial growth and multiplication .

Mode of Action

Alpha-apo-Oxytetracycline inhibits bacterial growth by interfering with protein synthesis . It binds to the 30S ribosomal subunit, preventing the amino-acyl tRNA from binding to the A site of the ribosome . This action disrupts the translation process, thereby inhibiting bacterial growth .

Biochemical Pathways

The action of Alpha-apo-Oxytetracycline affects the protein synthesis pathway in bacteria . By binding to the 30S ribosomal subunit, it prevents the incorporation of new amino acids into the growing peptide chain . This disruption in the protein synthesis pathway leads to the inhibition of bacterial growth .

Pharmacokinetics

The pharmacokinetics of tetracyclines, including Alpha-apo-Oxytetracycline, are characterized by poor absorption after food . They belong to the oldest group of tetracyclines, which are less lipophilic and have reduced absorption compared to newer drugs in the class .

Result of Action

The result of Alpha-apo-Oxytetracycline’s action is the inhibition of bacterial growth . By disrupting protein synthesis, the bacteria cannot grow or multiply, which stops the spread of the infection . The remaining bacteria are then killed by the immune system or eventually die .

Action Environment

The action of Alpha-apo-Oxytetracycline can be influenced by environmental factors. For instance, tetracycline pollution is a growing global threat due to its unprecedented use in aquaculture, livestock, and human disease prevention . The influx of tetracycline may annihilate the microbial ecology structure in the environment and pose a severe threat to humans by disturbing the food chain .

生化分析

Biochemical Properties

Alpha-Apo-Oxytetracycline is involved in various biochemical reactions. It is a degradation product of Oxytetracycline formed under acidic conditions . During the general aerobic composting, Oxytetracycline can be degraded to primary degradation products (EOTC, alpha-apo-oxytetracycline, and beta-apo-oxytetracycline) by indigenous microorganisms .

Cellular Effects

Alpha-Apo-Oxytetracycline has been found to have significant effects on various types of cells. For instance, it has been shown to have a toxic effect on rats, causing a decrease in body weight, disruption of blood cell counts, and induction of hepatocyte necrosis .

Molecular Mechanism

It is known that tetracyclines, the group to which Alpha-Apo-Oxytetracycline belongs, work by interfering with the ability of bacteria to produce essential proteins . Without these proteins, the bacteria cannot grow, multiply and increase in numbers .

Temporal Effects in Laboratory Settings

It is known that tetracyclines, including Alpha-Apo-Oxytetracycline, are stable as dry powders but not in aqueous solution, particularly at higher pH ranges .

Dosage Effects in Animal Models

It has been found to be toxic to rats, causing a decrease in body weight, disruption of blood cell counts, and induction of hepatocyte necrosis .

Metabolic Pathways

It is known that tetracyclines are derived by the polyketide biosynthesis pathway .

Transport and Distribution

It is known that tetracyclines form poorly soluble chelates with bivalent and trivalent cations, particularly calcium, magnesium, aluminum, and iron .

Subcellular Localization

It is known that tetracyclines, including Alpha-Apo-Oxytetracycline, are found in various subcellular organelles and compartments .

属性

| { "Design of Synthesis Pathway": "The synthesis pathway of beta-Apooxytetracycline involves the modification of tetracycline molecule by introducing an epoxy group at the beta position.", "Starting Materials": [ "Tetracycline", "Epichlorohydrin", "Triethylamine", "Hydrochloric acid", "Dimethylformamide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Tetracycline is dissolved in dimethylformamide and triethylamine is added to the solution.", "Step 2: Epichlorohydrin is added dropwise to the solution while stirring at room temperature.", "Step 3: The reaction mixture is stirred for several hours until the reaction is complete.", "Step 4: The mixture is then poured into water and the resulting precipitate is filtered and washed with water.", "Step 5: The precipitate is dissolved in ethyl acetate and the organic layer is separated and washed with water.", "Step 6: The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to obtain beta-Apooxytetracycline as a solid." ] } | |

CAS 编号 |

18695-01-7 |

分子式 |

C22H22N2O8 |

分子量 |

442.4 g/mol |

IUPAC 名称 |

(3S,4S,5S)-4-[(1R)-4,5-dihydroxy-9-methyl-3-oxo-1H-benzo[f][2]benzofuran-1-yl]-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohexene-1-carboxamide |

InChI |

InChI=1S/C22H22N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)20(32-22(12)31)13-15(24(2)3)17(27)14(21(23)30)19(29)18(13)28/h4-6,13,15,18,20,25-28H,1-3H3,(H2,23,30)/t13-,15-,18-,20-/m0/s1 |

InChI 键 |

DRKMHDAKULCOKQ-MLZJRGSSSA-N |

手性 SMILES |

CC1=C2C=CC=C(C2=C(C3=C1[C@H](OC3=O)[C@H]4[C@@H](C(=C(C(=O)[C@H]4O)C(=O)N)O)N(C)C)O)O |

SMILES |

CC1=C2C=CC=C(C2=C(C3=C1C(OC3=O)C4C(C(=C(C(=O)C4O)C(=O)N)O)N(C)C)O)O |

规范 SMILES |

CC1=C2C=CC=C(C2=C(C3=C1C(OC3=O)C4C(C(=C(C(=O)C4O)C(=O)N)O)N(C)C)O)O |

同义词 |

4-(1,3-Dihydro-4,5-dihydroxy-9-methyl-3-oxonaphtho[2,3-c]furan-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxo-1-cyclohexene-1-carboxamide; α-Apoterramycin; |

产品来源 |

United States |

Q1: Is beta-Apooxytetracycline a significant degradation product of oxytetracycline during cooking?

A: The research suggests that beta-Apooxytetracycline might not be a major degradation product of OTC during cooking. Diode-array analysis of heated OTC solutions showed that closely related compounds like 4-epioxytetracycline and alpha-apooxytetracycline did not constitute a significant proportion of the breakdown products []. While this doesn't explicitly rule out beta-Apooxytetracycline, it suggests that other degradation pathways might be more prominent.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl [1-(benzyloxy)-2-oxoazetidin-3-yl]carbamate](/img/structure/B565452.png)

![Pantothenic Acid-[13C3,15N] Hemicalcium Salt](/img/structure/B565455.png)

![3-[[2-(Aminocarbonyl)hydrazinylidene]methyl]-4,4,4-trifluoro-2-butenoic acid ethyl ester](/img/structure/B565459.png)